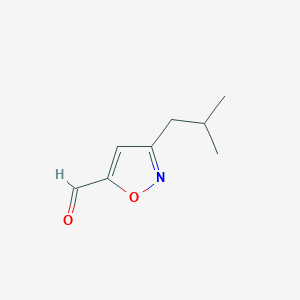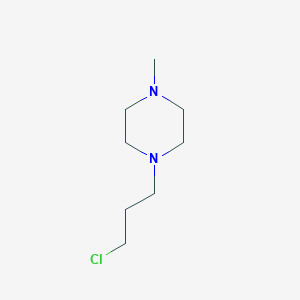![molecular formula C9H6N4O B054514 [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 111339-86-7](/img/structure/B54514.png)
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Mechanism Of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects.
Biochemical And Physiological Effects
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one exhibits a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects. In addition, [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been shown to have anticancer, anti-inflammatory, and antinociceptive properties.
Advantages And Limitations For Lab Experiments
One of the advantages of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. In addition, the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, depression, anxiety, and epilepsy. Another direction is the study of the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one, which may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the study of the structure-activity relationship of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one may lead to the development of new compounds with improved biological activities.
Synthesis Methods
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 2-aminobenzonitrile with triethylorthoformate and hydrazine hydrate, followed by cyclization with acetic anhydride. These methods have been reported in the literature and have been used to synthesize [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one with high yield and purity.
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have anticancer, anti-inflammatory, and antinociceptive properties. These properties make [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
111339-86-7 |
|---|---|
Product Name |
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one |
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5H-triazolo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-5-10-12-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
InChI Key |
NOJMPWMKTZLWBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




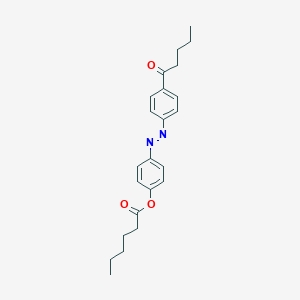

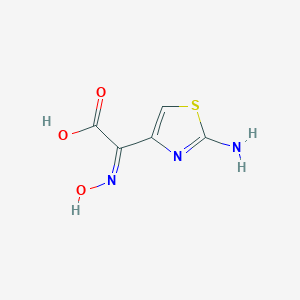
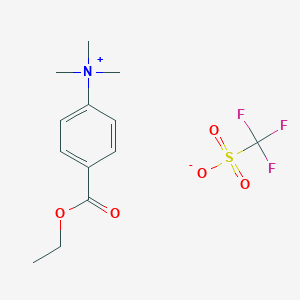
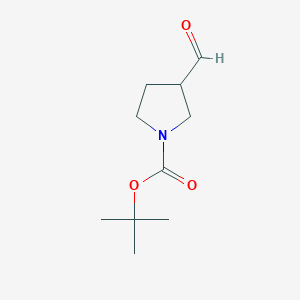
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
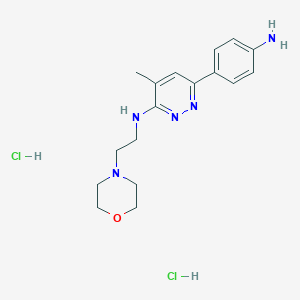
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
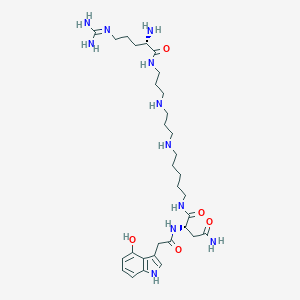
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
